molecular formula C17H12N2O5 B15005807 N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B15005807
M. Wt: 324.29 g/mol
InChI Key: UVKFZPJATGQLHN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes both nitro and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with nitro and carboxamide reagents under controlled conditions. The process may include steps such as nitration, amidation, and oxidation to achieve the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxamide sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-dimethyl-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, while substitution reactions can introduce various functional groups at the nitro or carboxamide positions.

Scientific Research Applications

N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxamide group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a different substituent at the carboxamide position.

    1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the dimethyl groups on the nitrogen atom.

Uniqueness

N,N-dimethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

N,N-dimethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C17H12N2O5/c1-18(2)17(22)12-8-7-11-13(14(12)19(23)24)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,1-2H3

InChI Key

UVKFZPJATGQLHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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